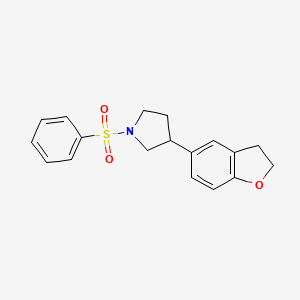

![molecular formula C19H18N4O3 B2509323 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)éthyl)-4-phénylbutanamide CAS No. 1903307-56-1](/img/structure/B2509323.png)

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)éthyl)-4-phénylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

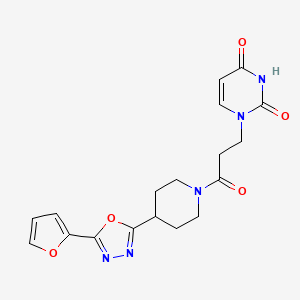

The compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide is a derivative of 4-oxobenzo[d]1,2,3-triazin, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of multiple functional groups that are characteristic of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related 4-oxobenzo[d]1,2,3-triazin derivatives has been reported, where these compounds were synthesized and screened for their biological activities. For instance, derivatives bearing a pyridinium moiety were synthesized and showed good inhibitory activity against acetylcholinesterase (AChE), which is a key enzyme involved in neurological functions . Although the exact synthesis of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide is not detailed, similar synthetic routes may be employed involving cyclocondensation reactions and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques are crucial for determining the structure of novel compounds and confirming the presence of specific functional groups. X-ray crystallography has also been used to determine the precise three-dimensional arrangement of atoms within a molecule .

Chemical Reactions Analysis

The chemical reactivity of the 4-oxobenzo[d]1,2,3-triazin derivatives is influenced by the presence of the triazine ring and the substituents attached to it. These compounds can participate in various chemical reactions, which may include interactions with biological targets such as enzymes. For example, some derivatives have been found to inhibit AChE through a mixed-type inhibition mode, indicating that they can bind to multiple sites on the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of aromatic rings, amide groups, and other substituents can affect properties such as solubility, stability, and reactivity. The biological evaluation of these compounds often includes their inhibitory activities against enzymes, neuroprotective activities, and anticancer activities, which are influenced by their chemical properties . The low anti-BuChE activity of some derivatives, except for certain compounds, suggests specificity in their mode of action . Additionally, the anticancer activity of related compounds has been evaluated against various cancer cell lines, with some showing significant potential .

Applications De Recherche Scientifique

Recherche sur la maladie d’Alzheimer

Le composé s’est révélé prometteur comme agent anti-Alzheimer potentiel. Des chercheurs ont synthétisé de nouveaux dérivés portant une partie pyridinium, tels que 6j, qui a montré la plus forte activité inhibitrice contre l’acétylcholinestérase (AChE) . L’inhibition de l’AChE est cruciale dans la gestion de la maladie d’Alzheimer, car elle aide à maintenir les niveaux d’acétylcholine dans le cerveau.

Activité neuroprotectrice

Le composé 6j a démontré une activité neuroprotectrice significative contre le stress oxydatif induit par H2O2 dans les cellules PC12 . Cette propriété suggère son potentiel dans la protection des neurones contre les dommages et la promotion de la santé cérébrale globale.

Inhibition de la butyrylcholinestérase (BuChE)

Alors que la plupart des composés synthétisés ont montré une bonne activité inhibitrice contre l’AChE, leur activité anti-BuChE était généralement faible. Cependant, 6i s’est démarqué en présentant une activité inhibitrice de la BuChE comparable ou même supérieure à celle du donépézil, un médicament standard utilisé pour le traitement de la maladie d’Alzheimer .

Propriétés antitumorales

Bien que non étudiés de manière approfondie, des composés apparentés ont montré une inhibition modérée contre diverses lignées de cellules cancéreuses . Une enquête plus approfondie sur le potentiel antitumoral de ce composé pourrait être précieuse.

Synthèse de dérivés de benzoquinoléine

La structure du composé est étroitement liée à celle des dérivés de benzoquinoléine. Par exemple, la 1,2,3,4-tétrahydro-4-oxo-10-chlorobenzo[g]quinoléine a été synthétisée à partir d’un précurseur similaire . La compréhension de son rôle dans la chimie des quinoléines peut conduire à de nouvelles applications.

Mécanisme D'action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.

Mode of Action

The compound interacts with both AChE and BuChE, inhibiting their activity . It has been found to exhibit a mixed-type inhibition mode, meaning it can bind to the enzyme whether the substrate (acetylcholine) is attached or not . This compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels, which can have neuroprotective effects . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s, where there is a deficiency of acetylcholine.

Analyse Biochimique

Biochemical Properties

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine and butyrylcholine, respectively . The compound exhibits inhibitory activity against these enzymes, which can lead to increased levels of acetylcholine and butyrylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. Additionally, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide has been shown to interact with other proteins involved in cellular signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide on various types of cells and cellular processes are profound. This compound has been observed to inhibit cell proliferation in certain cancer cell lines, such as breast cancer cells . By inhibiting key enzymes and proteins involved in cell cycle regulation and apoptosis, the compound can induce cell cycle arrest and promote programmed cell death. Furthermore, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide influences cell signaling pathways, including those related to gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of action of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide involves several key interactions at the molecular level. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity . This inhibition is achieved through a mixed-type inhibition mode, where the compound interacts with both the catalytic site and peripheral anionic site of the enzymes . Additionally, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity against target enzymes and proteins . Long-term studies have shown that prolonged exposure to 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit acetylcholinesterase and butyrylcholinesterase activity, leading to enhanced cholinergic signaling and improved cognitive function . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active metabolites that retain inhibitory activity against target enzymes. Additionally, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide can affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical reactions .

Transport and Distribution

The transport and distribution of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, facilitating its entry into target cells . Once inside the cells, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide can accumulate in specific cellular compartments, where it exerts its inhibitory effects on enzymes and proteins . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide may localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins . Additionally, the compound may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and proteins involved in cellular signaling and metabolism .

Propriétés

IUPAC Name |

4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-17(14-6-2-1-3-7-14)10-11-18(25)20-12-13-23-19(26)15-8-4-5-9-16(15)21-22-23/h1-9H,10-13H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEGHTPNXWPKPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)